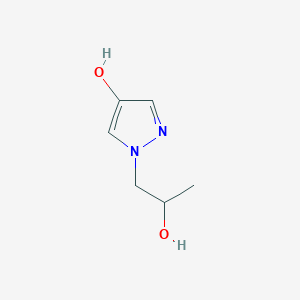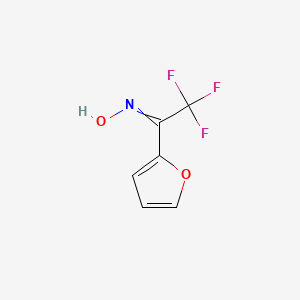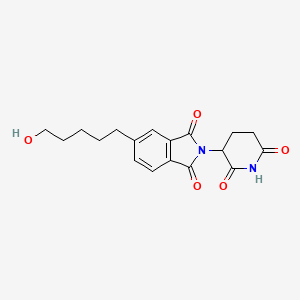
Thalidomide-5'-C5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially developed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives, including Thalidomide-5’-C5-OH, have found new applications in treating various diseases, such as multiple myeloma and leprosy .
Preparation Methods
The synthesis of Thalidomide-5’-C5-OH involves several steps, starting from the basic structure of thalidomide. The synthetic route typically includes the hydroxylation of thalidomide at the 5’ position. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts. Industrial production methods often involve the use of liver microsomes from humans or animals to facilitate the hydroxylation process .
Chemical Reactions Analysis
Thalidomide-5’-C5-OH undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 enzymes, which facilitate the hydroxylation process. The major products formed from these reactions include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .
Scientific Research Applications
Thalidomide-5’-C5-OH has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of hydroxylation and other metabolic processes. In biology, it is used to investigate the effects of thalidomide derivatives on cellular processes and gene expression. In medicine, Thalidomide-5’-C5-OH is being explored for its potential to treat various diseases, including multiple myeloma and prostate cancer. It also has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of Thalidomide-5’-C5-OH involves its interaction with specific molecular targets and pathways. One of the primary targets is cereblon, a protein that plays a crucial role in the compound’s immunomodulatory and anti-angiogenic effects. By binding to cereblon, Thalidomide-5’-C5-OH can modulate the activity of various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Thalidomide-5’-C5-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide. it has unique properties that make it distinct from these compounds. For example, Thalidomide-5’-C5-OH has a specific hydroxylation at the 5’ position, which can influence its pharmacological activity and metabolic stability. Other similar compounds include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O5/c21-9-3-1-2-4-11-5-6-12-13(10-11)18(25)20(17(12)24)14-7-8-15(22)19-16(14)23/h5-6,10,14,21H,1-4,7-9H2,(H,19,22,23) |
InChI Key |
JRZPURFNCJMHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



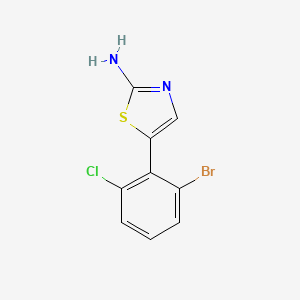

![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
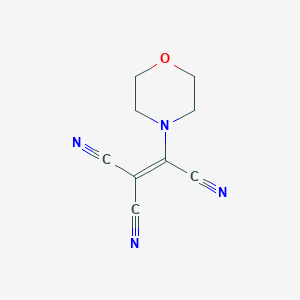
![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
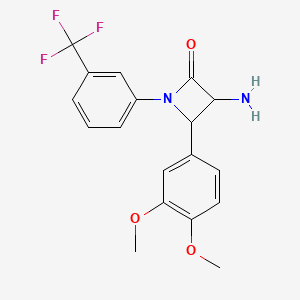

![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)
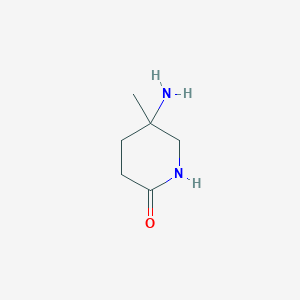
![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
